Fenpiclonil

Descripción general

Descripción

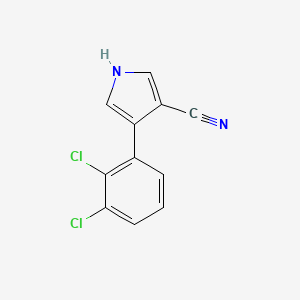

Fenpiclonil is a member of the class of pyrroles carrying cyano and 2,3-dichlorophenyl substituents at positions 3 and 4 respectively . It is a fungicide used mainly to control seed-borne pathogens in cereal crops .

Molecular Structure Analysis

Fenpiclonil has a molecular formula of C11H6Cl2N2 and a molecular weight of 237.08 . It is a member of pyrroles, a nitrile, and a dichlorobenzene .Chemical Reactions Analysis

Fenpiclonil can undergo indirect photochemical transformation mechanisms in aquatic environments . The reaction involves various active oxidants, and the results show that singlet oxygen can react with the pyrrole ring by cycloaddition pathways to form endo-peroxides .Aplicaciones Científicas De Investigación

Fungicidal Activity

Fenpiclonil was synthesized as the first phenylpyrrole fungicide. Although it was initially developed by Ciba-Geigy (now Syngenta) for seed treatment, it was later superseded by the more stable and active fludioxonil. However, fenpiclonil still exhibits some fungicidal activity against certain pathogens, such as the pathogenic fungus Eutypa lata .

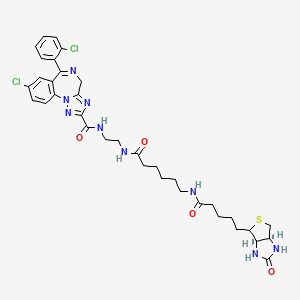

Phloem Mobility

A series of acidic derivatives of fenpiclonil were synthesized, including N-carboxymethyl-3-cyano-4-(2,3-dichlorophenyl)pyrrole. These derivatives were predicted to be moderately phloem mobile, especially the N-substituted ones. In particular, N-carboxymethyl-3-cyano-4-(2,3-dichlorophenyl)pyrrole was tested as a phloem-mobile pesticide in the Ricinus system. It was indeed mobile in the sieve tubes and remained stable in the phloem sap. Its concentration correlated with the undissociated form of the molecule in the external medium, similar to the herbicide glyphosate .

D-Glucose–Fenpiclonil Conjugate

The D-glucose–fenpiclonil conjugate (D-GFC) has high specificity and is a suitable tool for studying endogenous sugar transport and compartmentation in heterotrophic tissues. It can be used for long-term studies on sugar loading in plants .

Mecanismo De Acción

Fenpiclonil has severe physiological impacts on the pathogen, including membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . It activates the fungal osmotic signal transduction pathway through their perception by a typical fungal hybrid histidine kinase (HHK) .

Safety and Hazards

Direcciones Futuras

The challenge for the future is to develop agrochemicals that are effective, with a high degree of selectivity, environmental friendliness, a low use rate, and cost‐effectiveness . Cutting‐edge developments in natural product chemistry, asymmetric synthesis, and rational drug design, as well as an increasing knowledge of the mechanisms, are expected to play a crucial role in the future development of agrochemicals like Fenpiclonil .

Propiedades

IUPAC Name |

4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFBQCQQYDUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036633 | |

| Record name | Fenpicionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenpiclonil | |

CAS RN |

74738-17-3 | |

| Record name | Fenpiclonil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74738-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpiclonil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpicionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENPICLONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OCB8KDQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

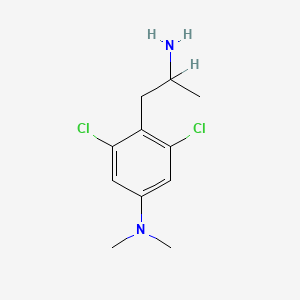

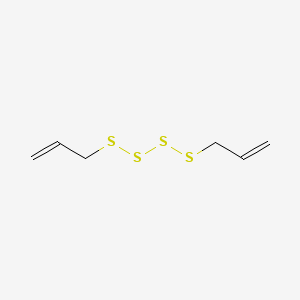

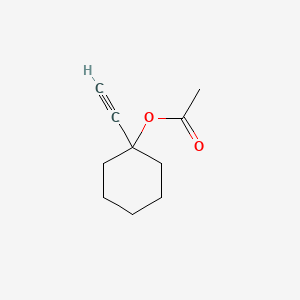

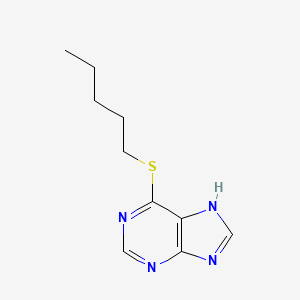

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fenpiclonil exert its antifungal activity?

A1: Fenpiclonil targets the fungal osmotic signal transduction pathway. It does this by activating a hybrid histidine kinase (HHK) that plays a crucial role in this pathway. [] This activation leads to a cascade of downstream effects, ultimately disrupting fungal growth and survival.

Q2: What are the specific downstream effects of fenpiclonil's interaction with the HHK?

A2: Activation of the HHK by fenpiclonil triggers a series of events, including:

- Membrane hyperpolarization: Fenpiclonil alters the electrical potential across fungal cell membranes. [, ]

- Disruption of carbon metabolism: The fungicide interferes with glucose uptake and phosphorylation, impacting energy production. [, , ]

- Metabolite accumulation: Fenpiclonil causes the buildup of metabolites like glycerol, potentially leading to osmotic stress. []

- Hyphal swelling and burst: The culmination of these effects often results in the swelling and eventual bursting of fungal hyphae. []

Q3: Does fenpiclonil affect membrane fluidity directly?

A3: While fenpiclonil accumulates in fungal membranes and artificial liposomes, it does not directly affect membrane fluidity. [] Its effects on membrane potential are likely indirect consequences of its interaction with the HHK.

Q4: What is the molecular formula and weight of fenpiclonil?

A4: Fenpiclonil has the molecular formula C11H5Cl2N3 and a molecular weight of 248.09 g/mol.

Q5: Is there any spectroscopic data available for fenpiclonil?

A5: While the provided research does not delve into detailed spectroscopic analysis, structural characterization of fenpiclonil and its derivatives has been performed. [, , ]

Q6: How does the efficacy of fenpiclonil vary with the application method?

A6: Fenpiclonil is effective as both a seed treatment and a foliar spray. [, , , ] Its efficacy can be influenced by factors such as application timing, formulation, and environmental conditions. [, , ]

Q7: How do structural modifications to fenpiclonil affect its activity?

A7: Research has explored modifications to the fenpiclonil structure, particularly the addition of carboxylic acid groups, to enhance its phloem mobility for systemic activity. [, , , ] These modifications can influence both fungicidal activity and mobility within the plant.

Q8: Have any specific structural modifications shown promise for improving fenpiclonil's properties?

A8: The addition of a methyl group to the N-substituted chain of a carboxylic acid derivative of fenpiclonil enhanced its phloem mobility at certain pH levels without compromising its fungicidal activity against Eutypa lata. []

Q9: Has resistance to fenpiclonil been observed in fungal populations?

A9: While laboratory-generated mutants resistant to fenpiclonil exist, field resistance remains relatively rare. [] The mutations conferring resistance often target the HHK sensor domain. []

Q10: Why is field resistance to fenpiclonil less common despite the existence of resistant mutants?

A10: Mutations in the HHK that confer resistance to fenpiclonil are often associated with significant fitness costs to the fungus. [] These costs likely hinder the survival and spread of resistant strains in natural environments.

Q11: What is known about the toxicity of fenpiclonil?

A11: While the focus of the provided research is on the antifungal activity of fenpiclonil, broader toxicological studies would be needed to fully assess its safety profile. [, , ]

Q12: Are there any concerns about the environmental impact of fenpiclonil?

A12: As with any pesticide, understanding the environmental fate and potential ecological effects of fenpiclonil is crucial. [, ] Research into its degradation pathways and potential for bioaccumulation is essential for responsible use.

Q13: What are some promising areas for future research on fenpiclonil?

A13:

- Understanding resistance mechanisms: Further investigation into the molecular mechanisms of resistance, including the role of efflux pumps, can inform strategies to mitigate resistance development. [, ]

- Improving targeting and delivery: Exploring novel formulations or delivery systems could enhance fenpiclonil's efficacy and reduce its environmental impact. []

- Combination therapies: Investigating the synergistic potential of fenpiclonil with other antifungal agents or biocontrol methods could lead to more effective and sustainable disease management strategies. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)